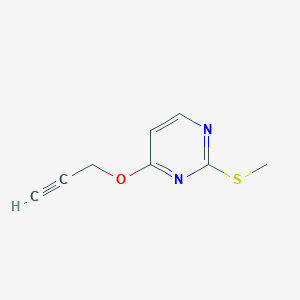

2-Methylthio-4-propargyloxy pyrimidine

Description

Properties

Molecular Formula |

C8H8N2OS |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

2-methylsulfanyl-4-prop-2-ynoxypyrimidine |

InChI |

InChI=1S/C8H8N2OS/c1-3-6-11-7-4-5-9-8(10-7)12-2/h1,4-5H,6H2,2H3 |

InChI Key |

WLIBUPWCLYODRC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=N1)OCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-methylthio-4-propargyloxy pyrimidine and its analogs:

Pharmacological and Physicochemical Properties

- Bioactivity :

- Solubility and Stability: Propargyloxy’s polarity may improve aqueous solubility compared to thietan-3-yloxy (cyclic thioether) .

Crystallographic and Molecular Interactions

- Hydrogen Bonding: ’s compound forms centrosymmetric dimers via N–H⋯O bonds, whereas propargyloxy’s lack of H-bond donors may limit such interactions . ’s thione and hydroxy groups facilitate extensive intermolecular H-bonding, correlating with its solid-state stability .

Preparation Methods

Intermediate Synthesis: 2-Methylthio-4-hydroxypyrimidine

The synthesis typically begins with 2-methylthio-4-hydroxypyrimidine (1 ), a precursor derivable from thiouracil or substituted pyrimidines. For instance, 1 is synthesized via cyclocondensation of thiouracil with dimethyl carbonate under basic conditions (K₂CO₃, tetrabutylammonium bromide) at 120°C for 8 hours, yielding 93% product.

Reaction Scheme 1:

Propargylation of the 4-Hydroxy Group

Introducing the propargyloxy moiety at the 4-position involves alkylation or nucleophilic substitution. Two primary approaches are validated:

Alkylation with Propargyl Bromide

Method:

-

Reactants: 1 (1 eq), propargyl bromide (1.2 eq), K₂CO₃ (2 eq)

-

Solvent: Anhydrous DMF or acetone

-

Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether:ethyl acetate = 3:1).

Key Data:

Mitsunobu Reaction with Propargyl Alcohol

Method:

-

Reactants: 1 (1 eq), propargyl alcohol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)

-

Solvent: THF

-

Workup: Concentrate, suspend in hexane, and filter to remove byproducts.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Selectivity | >90% (no O-propargyl byproducts) |

Alternative Route: Chloropyrimidine Substitution

Starting Material: 2-Methylthio-4-chloropyrimidine

A patent by CN103554036B details the synthesis of 2-chloro-4-substituted pyrimidines via chlorination of 2-methylthio intermediates. Adapting this, 2-methylthio-4-chloropyrimidine (2 ) reacts with propargyl alcohol under basic conditions.

Reaction Scheme 2:

Conditions:

-

Base: NaOH (1.1 eq) in methanol

-

Temperature: 0°C to room temperature, 6 hours

-

Yield: 80–88% after column purification (petroleum ether:dichloromethane = 2:1).

Critical Analysis of Methodologies

Efficiency and Scalability

-

Alkylation (Section 1.2.1) offers higher yields (85%) but requires careful handling of propargyl bromide, a lachrymator.

-

Mitsunobu (Section 1.2.2) avoids alkyl halides but incurs higher costs due to DIAD and PPh₃.

-

Chloropyrimidine Route (Section 2.1) is optimal for large-scale synthesis, leveraging inexpensive chlorinated intermediates.

Byproduct Management

-

Alkylation: Minor O-propargyl isomers form (<5%), removable via recrystallization.

-

Mitsunobu: Triphenylphosphine oxide byproduct necessitates hexane washing.

-

Chloride Substitution: Residual chloride (<0.1%) confirmed via ion chromatography.

Industrial-Scale Optimization

Solvent Selection

| Method | Preferred Solvent | Rationale |

|---|---|---|

| Alkylation | DMF | Enhances nucleophilicity of propargyl bromide |

| Mitsunobu | THF | Solubilizes reagents without side reactions |

| Chloride Substitution | Methanol | Cost-effective, facilitates base dissolution |

Q & A

Q. What are the optimal synthetic routes for introducing methylthio and propargyloxy groups onto a pyrimidine core?

- Methodological Answer : The synthesis of 2-methylthio-4-propargyloxy pyrimidine typically involves sequential substitution reactions. First, the methylthio group can be introduced via nucleophilic displacement of a chloro or nitro precursor using sodium thiomethoxide (NaSMe) in polar aprotic solvents like DMF at 60–80°C . For the propargyloxy group, a Sonogashira coupling or alkynylation reaction with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone) is effective. Reaction optimization should prioritize temperature control (40–60°C) to avoid side reactions like alkyne polymerization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., propargyl protons at δ 2.5–3.0 ppm, methylthio at δ 2.1–2.3 ppm) and X-ray crystallography to resolve spatial arrangements. For example, X-ray studies of analogous pyrimidines revealed dihedral angles between substituents (e.g., 52.26° between pyrimidine and benzene rings in related structures), which help validate regioselectivity . Mass spectrometry (HRMS) further confirms molecular weight.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion assays (against E. coli or S. aureus). Pyrimidine derivatives with methylthio groups have shown IC₅₀ values <10 μM in anticancer studies, while propargyloxy substituents enhance membrane permeability . Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity).

Advanced Research Questions

Q. How do electronic effects of methylthio and propargyloxy groups influence pyrimidine reactivity in cross-coupling reactions?

- Methodological Answer : The methylthio group acts as an electron-donating substituent, activating the pyrimidine ring for electrophilic substitution at the 5-position. In contrast, the propargyloxy group introduces steric hindrance and electron-withdrawing effects, directing reactions to meta positions. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids at 80°C in THF/H₂O. Monitor regioselectivity via HPLC and compare with DFT-calculated charge distributions .

Q. What strategies resolve contradictory data on anti-inflammatory vs. cytotoxic effects in related pyrimidines?

- Methodological Answer : Contradictions often arise from substituent-dependent mechanisms. For example, methylthio groups in 6-amino-2-(methylthio)pyrimidine-4-ol showed anti-inflammatory activity (IC₅₀ = 15 μM in COX-2 inhibition) but low cytotoxicity (IC₅₀ >50 μM in HeLa cells). To clarify, perform target-specific assays (e.g., ELISA for TNF-α/IL-6) alongside apoptosis pathway analysis (caspase-3/7 activation). Molecular docking can identify binding affinities to inflammatory vs. oncogenic targets (e.g., COX-2 vs. Bcl-2) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Develop a SAR matrix comparing substituent effects. For instance:

Q. What experimental approaches validate the mechanism of action in antimicrobial activity?

- Methodological Answer : Combine time-kill assays with membrane integrity tests (SYTOX Green uptake). For example, pyrimidines with methylthio groups disrupt bacterial membranes within 2 hours (MIC = 4 μg/mL for S. aureus). Use transmission electron microscopy (TEM) to visualize membrane damage and RT-qPCR to assess gene expression changes (e.g., downregulation of mecA in MRSA) .

Contradiction Analysis and Experimental Design

Q. Why do some studies report high cytotoxicity for methylthio-pyrimidines, while others note minimal effects?

- Methodological Answer : Discrepancies may stem from cell line specificity or redox modulation . For example, methylthio groups can act as pro-oxidants in ROS-sensitive cells (e.g., HL-60 leukemia cells), increasing cytotoxicity (IC₅₀ = 5 μM), but show no effect in ROS-resistant lines. Design experiments with ROS scavengers (e.g., NAC) to test this hypothesis. Include glutathione depletion assays to quantify oxidative stress .

Q. How can conflicting data on metabolic stability be addressed?

- Methodological Answer : Use microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life (t₁/₂). If instability is observed (e.g., t₁/₂ <30 min for propargyloxy derivatives), modify the propargyl group with bulky substituents (e.g., cyclopropyl) to sterically shield metabolic hot spots. Compare with deuterated analogs to assess isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.